(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid

Catalog No.
S6495706
CAS No.
2703782-43-6
M.F
C6H11F3N2O4S
M. Wt
264.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(azetidin-2-yl)methanesulfonamide, trifluoroacetic...

CAS Number

2703782-43-6

Product Name

(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid

IUPAC Name

azetidin-2-ylmethanesulfonamide;2,2,2-trifluoroacetic acid

Molecular Formula

C6H11F3N2O4S

Molecular Weight

264.23 g/mol

InChI

InChI=1S/C4H10N2O2S.C2HF3O2/c5-9(7,8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H2,5,7,8);(H,6,7)

InChI Key

HQKWOFNFOHZVKR-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CS(=O)(=O)N.C(=O)(C(F)(F)F)O

Organic Synthesis

  • Azetidine Precursor: (Azetidin-2-yl)methanesulfonamide can be a useful precursor for the synthesis of other azetidine-containing molecules. The methanesulfonamide group can be manipulated through various chemical reactions to introduce different functionalities at the azetidine ring [].

Biological Studies

  • Biomolecule Interactions: Studies have explored the interaction of (azetidin-2-yl)methanesulfonamide with various biomolecules, such as enzymes. This research helps understand the potential biological effects of the molecule [].

Material Science Applications

  • Ionic Liquids: There is some investigation into the use of (azetidin-2-yl)methanesulfonamide as a component of ionic liquids. Ionic liquids are salts with unique properties that have applications in catalysis and material science [].

(azetidin-2-yl)methanesulfonamide, trifluoroacetic acid is a compound characterized by the presence of an azetidine ring, a methanesulfonamide functional group, and trifluoroacetic acid. The azetidine moiety contributes to its structural uniqueness, while the methanesulfonamide group enhances its potential biological activity. Trifluoroacetic acid, often used as a reagent in organic synthesis, can influence the stability and reactivity of the compound.

Typical of amines and sulfonamides. For instance, the trifluoroacetic acid can facilitate the cleavage of amide bonds under certain conditions, leading to the formation of new products. This instability is particularly noted in reactions involving dilute trifluoroacetic acid, where amide bonds may hydrolyze more readily than in other environments .

Additionally, azetidine derivatives often participate in nucleophilic substitution reactions due to the presence of nitrogen in the ring structure. The reactivity of the methanesulfonamide group allows for further derivatization, potentially leading to a variety of sulfonamide-based compounds.

Compounds containing azetidine and methanesulfonamide groups have been studied for their biological activities. Azetidine derivatives have shown promise in medicinal chemistry as potential inhibitors for various biological targets. For instance, they have been explored for their activity against certain enzymes and receptors involved in diseases such as cancer and inflammation . The methanesulfonamide group is known to enhance solubility and bioavailability, making these compounds suitable candidates for drug development.

The synthesis of (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid can be achieved through several methods:

  • Direct Reaction: An azetidine derivative can be reacted with methanesulfonyl chloride to form the sulfonamide.
  • Trifluoroacetic Acid Addition: The resulting sulfonamide can be treated with trifluoroacetic acid to introduce this functional group into the final product.
  • Sequential Synthesis: Starting from azetidine-2-one, one can employ methods such as the Horner-Wadsworth-Emmons reaction to create substituted products that can then be converted into sulfonamides .

These methods allow for variations in yield and purity depending on reaction conditions and starting materials.

The applications of (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: The compound may be utilized in studies aimed at understanding enzyme inhibition or receptor interactions.

Interaction studies are crucial for understanding how (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid interacts with biological targets. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor activity. The trifluoroacetic acid component could also affect solubility and permeability across biological membranes, influencing pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Azetidine-2-oneContains an azetidine ringPrecursor for various derivatives
MethanesulfonamideSulfonamide functional groupKnown for antibacterial properties
Trifluoroacetylated AzetidinesAzetidine ring with trifluoroacetyl groupsEnhanced reactivity due to electron-withdrawing effects
Cyclobutane DerivativesSimilar ring structure but with cyclobutaneDifferent steric properties affecting reactivity

The uniqueness of (azetidin-2-yl)methanesulfonamide, trifluoroacetic acid lies in its combination of an azetidine framework with both a methanesulfonamide and a trifluoroacetic acid moiety, which may confer distinct biological properties not observed in other similar compounds.

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

264.03916250 g/mol

Monoisotopic Mass

264.03916250 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-25-2023

Explore Compound Types